molecular formula C7H8N2O3 B2689246 6-Amino-2-methoxynicotinic Acid CAS No. 1060806-77-0

6-Amino-2-methoxynicotinic Acid

Cat. No. B2689246
CAS RN: 1060806-77-0
M. Wt: 168.152
InChI Key: XZHBWMCNXTWHJH-UHFFFAOYSA-N
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Description

6-Amino-2-methoxynicotinic Acid is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O3/c1-12-6-4 (7 (10)11)2-3-5 (8)9-6/h2-3H,1H3, (H2,8,9) (H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Green Synthesis Methods

6-Amino-2-methoxynicotinic acid has been utilized in green, efficient synthesis methods for the preparation of various chemical compounds. For instance, it serves as a key component in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions, showcasing its utility in environmentally friendly chemical reactions (Zolfigol et al., 2013).

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid demonstrates its significance in the chemical modification and production of valuable compounds. Investigations into the electrosynthesis of 6-aminonicotinic acid through the electrochemical reduction of halopyridines in the presence of CO2 highlight the potential of 6-aminonicotinic acid in synthetic chemistry, especially under mild conditions and with high yields (Gennaro et al., 2004).

Corrosion Inhibition

Research into pyridine derivatives, including compounds related to 6-aminonicotinic acid, has shown their effectiveness as corrosion inhibitors. These studies reveal the potential of 6-aminonicotinic acid derivatives in protecting metals against corrosion, thereby indicating its application in materials science and engineering (Ansari et al., 2015).

Ionic Liquid Applications

6-Aminonicotinic acid and its derivatives have been explored in the development of ionic liquids for CO2 capture, showcasing their role in addressing environmental challenges. The research into amino acid ionic liquids absorbing CO2 in nearly equimolar stoichiometry surpasses the efficiency of traditional ionic liquids, highlighting the potential of 6-aminonicotinic acid in environmental science and technology (Gurkan et al., 2010).

Drug Design and Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 6-aminonicotinic acid have been implicated in the design of potent and selective inhibitors targeting specific receptors, such as the alpha(v)beta(3) receptor. This illustrates the compound's relevance in drug discovery and development for therapeutic interventions (Hutchinson et al., 2003).

Safety and Hazards

The safety information for 6-Amino-2-methoxynicotinic Acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-amino-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHBWMCNXTWHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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